1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate is a chemical compound known for its unique structure and properties. It contains a piperazine ring substituted with an ethyl group and a 3-(trifluoromethyl)phenoxyethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with ethylene oxide to form 2-(3-(trifluoromethyl)phenoxy)ethanol.
- This intermediate is then reacted with 1-ethylpiperazine under basic conditions to yield 1-ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine.
- Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
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Industrial Production Methods
- Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
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Major Products
- Oxidation products include N-oxides.
- Reduction products include difluoromethyl and monofluoromethyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability due to the trifluoromethyl group.
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Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of probes for imaging and diagnostic purposes.
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Medicine
- Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
- Studied for its ability to modulate specific molecular targets in disease pathways.
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Industry
- Utilized in the development of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets:
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Molecular Targets
- The compound can bind to receptors and enzymes, modulating their activity.
- It may interact with ion channels and transporters, affecting cellular signaling pathways.
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Pathways Involved
- The compound can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines.
- It may exert neuroprotective effects by modulating oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate can be compared with other similar compounds:
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Similar Compounds
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine: Lacks the oxalate salt form but shares similar structural features.
4-(1,2,2,2-Tetrafluoro-1-trifluoromethyl-ethyl): Contains a trifluoromethyl group but differs in the overall structure.
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Uniqueness
- The presence of both the piperazine ring and the trifluoromethyl group in 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid imparts unique chemical and biological properties.
- The oxalate salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
1-ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O.C2H2O4/c1-2-19-6-8-20(9-7-19)10-11-21-14-5-3-4-13(12-14)15(16,17)18;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLTWYUDXZIOTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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